1-(2-((6-(二甲氨基)-2-甲基嘧啶-4-基)氨基)乙基)-3-(3-(甲硫基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

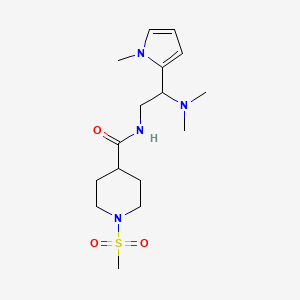

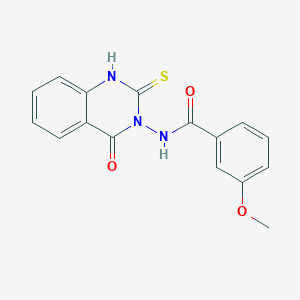

The compound 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a urea derivative that is likely to possess biological activity given the pharmacophoric features it shares with other urea derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures. For instance, urea derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, with variations in the spacer length and substitutions on the nitrogen and aryl(thio)-urea units affecting their potency . Additionally, urea compounds have been explored for their anticancer properties, with certain 1-aryl-3-(2-chloroethyl) ureas showing cytotoxicity against human adenocarcinoma cells . The interactions of urea derivatives with other molecules, such as benzoates and naphthyridines, have also been studied, revealing the importance of substituent effects on complex formation and hydrogen bonding .

Synthesis Analysis

The synthesis of urea derivatives typically involves the combination of an amine with an isocyanate or a carbamate. In the context of the provided papers, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize the spacer length and test compounds with greater conformational flexibility . Similarly, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the versatility of urea synthesis in producing compounds with potential anticancer activity .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The studies have shown that the length of the spacer and the nature of the substituents can significantly influence the interaction of the compounds with biological targets . The structure-activity relationship is evident in the optimization of the chain length and the replacement of aromatic residues, which can enhance the inhibitory activities of the compounds . The molecular structure also determines the ability of urea derivatives to form complexes with other molecules, as seen in the association studies with benzoates and naphthyridines .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of complexes through hydrogen bonding. The association studies of N-(pyridin-2-yl),N'-substituted ureas with benzoates and naphthyridines highlight the role of intramolecular hydrogen bonds in complex formation and the influence of substituents on the strength and nature of these interactions . The reactivity of urea derivatives can also be tailored for specific biological activities, as demonstrated by the cytotoxicity of certain 1-aryl-3-(2-chloroethyl) ureas against cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The flexibility of the spacer and the nature of the substituents can affect these properties and, consequently, the biological activity of the compounds. For example, the introduction of a linear ethoxyethyl chain in place of a 4-piperidinylethyl spacer resulted in compounds with slightly comparable potency, indicating that the physical properties of the spacer are compatible with high inhibitory activities . The electronic properties of substituents also play a role in the complexation behavior of urea derivatives, as seen in the association studies with benzoates and naphthyridines .

科学研究应用

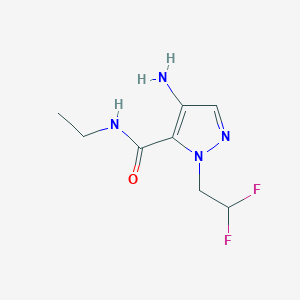

合成和化学反应活性

该化合物的化学结构涉及杂环化合物合成和探索其化学反应活性的研究。例如,Jachak、Mittelbach 和 Junek (1993) 的研究深入探讨了胞嘧啶衍生物的合成,展示了类似化合物与各种氨基化合物的反应性,通过缩合反应形成偶氮甲碱和其他衍生物 (Jachak, Mittelbach, & Junek, 1993)。这项研究强调了嘧啶和脲衍生物在合成具有潜在生物活性的复杂分子中的多功能性。

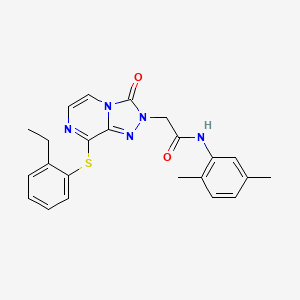

在自组装和分子识别中的应用

Corbin 等人 (2001) 对杂环脲的研究展示了它们经历构象变化以形成多氢键配合物的能力。这项研究说明了该化合物在自组装和分子识别领域的潜力,在那里它可以通过浓度依赖性展开与片状结构平衡,表明在纳米技术和材料科学中的应用 (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001)。

在药物合成和修饰中的潜力

此外,该化合物的框架可作为各种生物活性分子的合成前体。Greco 和 Gala (1981) 探索了它在制造中离子化合物的效用,揭示了它在药物合成和药理特性修饰中的重要性 (Greco & Gala, 1981)。

在超分子化学中的作用

Beijer 等人 (1998) 强调了它在超分子化学中的作用,特别是在通过四氢键使脲嘧啶酮强烈二聚化的过程中。这方面强调了该化合物在设计具有高二聚化常数的分子结构中的重要性,这对于开发新材料和传感器至关重要 (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998)。

属性

IUPAC Name |

1-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6OS/c1-12-20-15(11-16(21-12)23(2)3)18-8-9-19-17(24)22-13-6-5-7-14(10-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,21)(H2,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQNBEUTSPJHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)NC2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2549430.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2549432.png)

![3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2549437.png)

![4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2549438.png)

![1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2549440.png)

![4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2549448.png)

![3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2549452.png)